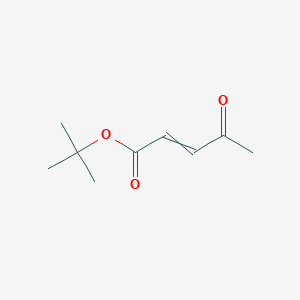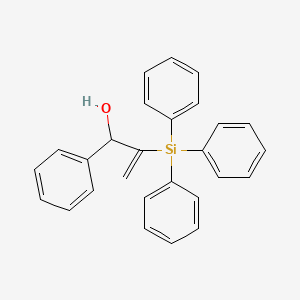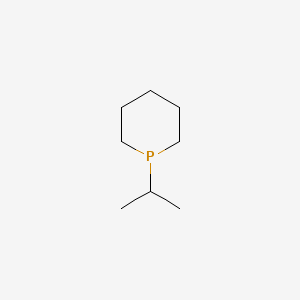
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is also known by several synonyms, including 3-hydroxy-4-methoxyamphetamine and 4-methoxy-3-hydroxyamphetamine. This compound is primarily used in scientific research and exhibits intriguing properties that enable its application in various fields such as medicine, pharmacology, and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride involves several synthetic routes. One common method involves the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. The resulting amide is then chlorosulfonated, and the resulting sulfochloride is converted to a sulfonamide. Finally, the compound is obtained by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
Applications De Recherche Scientifique
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride has several scientific research applications, including:
Neuroscience Research: Due to its structural similarity to dopamine, this compound has been investigated for its potential interactions with dopamine receptors in the brain.
Natural Product Research: It has been identified as a constituent of some plant species, and research focuses on understanding its natural function within the plant.
Pharmacology: The compound’s unique properties make it a valuable tool for studying various pharmacological processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (pupil dilation) and increased neurotransmitter levels in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): A benzofuran analogue with similar stimulant-like properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran analogue with similar effects on monoamine transmission.
3,4-Methylenedioxyamphetamine (MDA): A compound with similar effects on monoamine transporters.
Uniqueness
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride is unique due to its specific structural features and its ability to interact with dopamine receptors. This makes it a valuable tool for studying neurotransmitter systems and developing new therapeutic agents.
Propriétés
Numéro CAS |
52336-27-3 |
|---|---|
Formule moléculaire |
C11H18ClNO2 |
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
2-(2-aminopropyl)-4-methoxy-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)9(5-8(2)12)6-11(7)14-3;/h4,6,8,13H,5,12H2,1-3H3;1H |
Clé InChI |
JKTYETBDIFLSOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)CC(C)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)

![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)





![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)


![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)


